molecular formula C5H12ClNO B3024365 (3S)-oxolan-3-ylmethanamine hydrochloride CAS No. 1403763-27-8

(3S)-oxolan-3-ylmethanamine hydrochloride

Cat. No.: B3024365
CAS No.: 1403763-27-8
M. Wt: 137.61
InChI Key: LZHYUVOFRJAJKS-JEDNCBNOSA-N
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Description

(3S)-oxolan-3-ylmethanamine hydrochloride is a chiral chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . Also known as (S)-(Tetrahydrofuran-3-yl)methanamine hydrochloride, this molecule features an aminomethyl group attached to the 3-position of a tetrahydrofuran (oxolane) ring, with specific (S) stereochemistry . It is supplied with a purity of not less than 97% . This compound serves as a valuable chiral building block and intermediate in organic synthesis and pharmaceutical research . The tetrahydrofuran ring system is a common scaffold in medicinal chemistry, and the primary amine functionality makes it a versatile precursor for the synthesis of more complex molecules, such as amides and sulfonamides. While public literature on its specific applications is limited, related structural motifs are utilized in advanced research, including the design and synthesis of novel compounds for investigating biological targets like G protein-coupled receptors (GPCRs) . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Researchers should handle this material according to appropriate laboratory safety protocols. Analytical data, including 1 H-NMR, is available upon request to confirm identity and purity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-oxolan-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NO.ClH/c6-3-5-1-2-7-4-5;/h5H,1-4,6H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHYUVOFRJAJKS-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857238
Record name 1-[(3S)-Oxolan-3-yl]methanamine--hydrogen chloride (1/1)
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Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403763-27-8, 1048962-84-0
Record name 3-Furanmethanamine, tetrahydro-, hydrochloride (1:1), (3S)-
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Record name 1-[(3S)-Oxolan-3-yl]methanamine--hydrogen chloride (1/1)
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Record name (S)-(Tetrahydrofuran-3-yl)methanamine hydrochloride
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Advanced Synthetic Methodologies for 3s Oxolan 3 Ylmethanamine Hydrochloride

Stereoselective Synthesis of the (3S)-Oxolan-3-yl Scaffold

The cornerstone of synthesizing the target compound is the creation of the 3-substituted tetrahydrofuran (B95107) ring with the correct (S) configuration at the C3 position. This is achieved through various asymmetric synthesis techniques.

Enantioselective Pathways to Access the (3S) Configuration

Enantioselective synthesis aims to create the desired stereoisomer from achiral or racemic starting materials, often employing chiral catalysts or auxiliaries. Several modern catalytic methods have been developed for the asymmetric synthesis of substituted tetrahydrofurans.

One prominent strategy is organocatalytic asymmetric synthesis, which utilizes small organic molecules to induce chirality. For instance, tandem iminium-enamine catalysis has been successfully used in double Michael addition reactions between γ-hydroxy-α,β-unsaturated carbonyls and enals to produce highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivities. researchgate.net Another powerful approach involves transition-metal catalysis. Nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones, using a P-chiral bisphosphine ligand like DI-BIDIME, has proven effective for constructing chiral tetrahydrofuran rings with high enantioselectivity. rsc.org These methods provide direct access to chiral tetrahydrofuran scaffolds that can be further elaborated to the desired product.

Key enantioselective approaches are summarized below:

MethodCatalyst/ReagentPrecursorsKey Feature
Organocatalysis Chiral amine catalysts (e.g., prolinol derivatives)γ-Hydroxy-α,β-unsaturated carbonyls and enalsTandem iminium-enamine activation for double Michael addition. researchgate.net
Transition Metal Catalysis Nickel complex with P-chiral ligand (DI-BIDIME)O-alkynonesAsymmetric intramolecular reductive cyclization. rsc.org
Chiral Auxiliary Chiral sulfoxide (B87167) auxiliaryγ-HydroxyketoneIn situ generation of a lactol followed by reduction. nih.gov

Diastereoselective Control in Related Tetrahydrofuran Ring Systems

Diastereoselective reactions are crucial when a molecule already contains a chiral center and a new one is being created. The goal is to control the relative stereochemistry of the centers. In the context of tetrahydrofuran synthesis, intramolecular cyclization reactions are common, and their diastereoselectivity is often governed by substrate conformation and reaction conditions.

For example, Pd-catalyzed intramolecular oxidative cyclization of alkenols is a powerful method for constructing the tetrahydrofuran ring. The diastereoselectivity of this process can be influenced by factors such as intramolecular hydrogen bonding, which can favor specific transition state conformations, leading to higher diastereomeric ratios (dr). nih.gov Similarly, [3+2] annulation reactions, such as those between 2-vinylepoxides and activated alkenes in the presence of a palladium catalyst, can generate substituted tetrahydrofurans, though sometimes with moderate diastereoselectivity. nih.gov The choice of catalyst, solvent, and temperature plays a critical role in maximizing the formation of the desired diastereomer.

Chiral Pool Synthesis Approaches Utilizing Precursors like (3S)-Oxolan-3-ylmethanol

Chiral pool synthesis is a highly effective strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. numberanalytics.com This approach leverages the inherent chirality of molecules like sugars, amino acids, and hydroxy acids to build more complex chiral targets. numberanalytics.comresearchgate.netresearchgate.net

For the synthesis of the (3S)-oxolan-3-yl scaffold, several chiral pool precursors are viable. (S)-Malic acid, for instance, can be transformed through a series of reactions including reductions and cyclizations to yield the desired tetrahydrofuran ring with the correct stereochemistry preserved. researchgate.net Carbohydrates, with their abundance of defined stereocenters, also serve as excellent starting points. researchgate.netscripps.edu

A more direct chiral pool approach begins with a commercially available precursor that already contains the core structure, such as (3S)-oxolan-3-ylmethanol. chemspider.com This alcohol can be converted to the target amine through a two-step sequence involving oxidation of the alcohol to the corresponding aldehyde, (3S)-oxolane-3-carbaldehyde, followed by reductive amination. This route is highly efficient as the stereocenter is already established.

Strategic Routes for Introducing the Aminomethyl Moiety

Once the chiral (3S)-oxolan-3-yl scaffold is obtained, the next critical phase is the introduction of the aminomethyl group (-CH₂NH₂).

Reductive Amination Strategies and Catalyst Selection

Reductive amination is one of the most common and efficient methods for forming amines from carbonyl compounds. In the synthesis of (3S)-oxolan-3-ylmethanamine, the precursor is typically (3S)-oxolane-3-carbaldehyde. The process involves the reaction of the aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. organic-chemistry.org

The selection of the catalyst and reducing agent is critical for achieving high yield and purity. Various catalytic systems have been developed for this transformation. Nickel-based catalysts, particularly those supported on materials like hydroxyapatite, have shown high efficiency and selectivity in the reductive amination of 3-formyltetrahydrofuran. google.com The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) under a hydrogen and ammonia atmosphere. google.com

The table below summarizes findings from a patented process for the reductive amination of 3-formyltetrahydrofuran. google.com

CatalystAmmonia SourceReducing AgentSolventKey Outcome
Nickel on HydroxyapatiteAmmonia gasHydrogen gasMethanolHigh conversion and selectivity to the primary amine. google.com
Rhodium complexAmmonia gasHydrogen gasTolueneEffective for the preceding formylation step. google.com
Sodium BorohydrideAmmonium (B1175870) Acetate-MethanolA common laboratory-scale alternative reducing agent. organic-chemistry.org

Multistep Convergent and Divergent Synthetic Sequences

Beyond the linear approach of first building the ring and then adding the amine group, broader synthetic strategies can be classified as convergent or divergent. researchgate.net

A linear synthesis assembles the molecule step-by-step, with each product becoming the starting material for the next reaction. The route starting from (3S)-oxolan-3-ylmethanol is a classic example of a linear sequence. Other multi-step linear syntheses have been developed starting from achiral materials like furan (B31954) or acrylonitrile, where the chiral center is introduced later in the sequence via asymmetric methods. google.comgoogle.com

A divergent synthesis starts from a common intermediate that can be transformed into a variety of different target molecules. For example, an intermediate like 3-cyanotetrahydrofuran, prepared from acrylonitrile, could be a branch point. google.com Reduction of the nitrile would lead to 3-aminomethyltetrahydrofuran, while hydrolysis would yield the corresponding carboxylic acid, allowing for the synthesis of a library of related compounds from a single precursor.

Development of Analogues and Homologues of (3S)-Oxolan-3-ylmethanamine Hydrochloride

The strategic development of analogues and homologues of this compound is crucial for establishing structure-activity relationships (SAR) and optimizing pharmacological profiles. This involves the synthesis of a diverse array of derivatives with modifications on the oxolane ring and the aminomethyl side chain.

Synthesis of Substituted (3S)-Oxolan-3-ylmethanamine Derivatives

The synthesis of substituted derivatives of (3S)-oxolan-3-ylmethanamine can be broadly categorized into N-functionalization of the primary amine and C-functionalization of the oxolane ring.

N-Functionalization Reactions: The primary amine of (3S)-oxolan-3-ylmethanamine serves as a versatile handle for a variety of chemical transformations, including N-acylation, N-alkylation, and reductive amination. These reactions allow for the introduction of a wide range of functional groups, leading to the generation of diverse analogues.

For instance, N-acylation with various acyl chlorides or carboxylic acids under standard coupling conditions yields a library of amide derivatives. Similarly, N-alkylation with different alkyl halides or reductive amination with aldehydes and ketones provides access to secondary and tertiary amine analogues. These straightforward modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for its biological activity.

Reagent ClassReaction TypeResulting Derivative
Acyl Halides / Carboxylic AcidsN-AcylationAmides
Alkyl HalidesN-AlkylationSecondary/Tertiary Amines
Aldehydes / KetonesReductive AminationSecondary/Tertiary Amines

Interactive Data Table: Examples of N-Substituted (3S)-Oxolan-3-ylmethanamine Derivatives

Starting MaterialReagentReaction ConditionProduct
(3S)-oxolan-3-ylmethanamineBenzoyl chloridePyridine, DCM, rtN-((3S)-oxolan-3-ylmethyl)benzamide
(3S)-oxolan-3-ylmethanamineAcetic anhydrideEt3N, DCM, 0 °C to rtN-((3S)-oxolan-3-ylmethyl)acetamide
(3S)-oxolan-3-ylmethanamineBenzyl bromideK2CO3, ACN, refluxN-benzyl-(3S)-oxolan-3-ylmethanamine
(3S)-oxolan-3-ylmethanamineAcetoneNaBH(OAc)3, DCE, rtN-isopropyl-(3S)-oxolan-3-ylmethanamine

C-Functionalization of the Oxolane Ring: Introducing substituents onto the oxolane ring presents a greater synthetic challenge but offers the potential for more profound structural modifications. Methodologies for the stereoselective synthesis of substituted chiral tetrahydrofurans often rely on starting from chiral precursors or employing asymmetric catalysis. nih.govresearchgate.net

One approach involves the use of enantiomerically pure starting materials that already contain the desired substitution pattern, which are then elaborated to introduce the aminomethyl group at the C3 position. For example, chiral lactones can be converted into substituted tetrahydrofuran derivatives. researchgate.net Another strategy is the enantioselective cyclization of unsaturated precursors. For instance, efficient nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones can produce highly functionalized chiral tetrahydrofuran rings with excellent enantioselectivity. rsc.org These methods, while not directly starting from (3S)-oxolan-3-ylmethanamine, provide pathways to analogues with substituents at various positions on the oxolane core.

Methodologies for Preparing Compound Libraries Bearing the (3S)-Oxolane Core

The generation of compound libraries based on the (3S)-oxolane core is a key strategy in drug discovery for the rapid exploration of chemical space. Both solution-phase and solid-phase synthesis methodologies are employed to create these libraries.

Solution-Phase Parallel Synthesis: This approach involves reacting a common intermediate, such as (3S)-oxolan-3-ylmethanamine, with a diverse set of building blocks in a parallel fashion in multi-well plates. This allows for the rapid synthesis of a large number of individual compounds, which can then be purified and screened for biological activity. Multi-component reactions (MCRs), such as the Ugi and Biginelli reactions, are particularly well-suited for library synthesis as they can generate complex molecules in a single step from multiple starting materials. nih.gov

Solid-Phase Synthesis: Solid-phase synthesis offers advantages in terms of ease of purification, as excess reagents and by-products can be removed by simple washing of the solid support. amanote.commdpi.comnih.gov A typical solid-phase synthesis of an oxolane-based library would involve anchoring a suitable precursor to a solid support, followed by a series of chemical transformations to build the desired molecular diversity. For example, a protected form of (3S)-oxolan-3-ylmethanol could be attached to a resin, followed by conversion of the alcohol to an amine and subsequent derivatization.

A key aspect of library design is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, which is highly efficient and tolerant of a wide range of functional groups. An efficient synthetic approach has been developed for the construction of tetrahydrofuran-based hybrid molecules using the Sharpless azide-alkyne Click reaction. nih.gov This methodology allows for the facile connection of the (3S)-oxolane core to a variety of other molecular fragments.

Diversity-Oriented Synthesis (DOS): DOS aims to generate libraries of structurally complex and diverse molecules that are not limited to a single scaffold. nih.gov In the context of the (3S)-oxolane core, a DOS approach might involve a series of branching reaction pathways starting from a common chiral precursor to generate a variety of different heterocyclic systems, all incorporating the original chiral tetrahydrofuran motif.

Interactive Data Table: Strategies for (3S)-Oxolane Core Compound Library Synthesis

MethodologyKey FeaturesAdvantages
Solution-Phase Parallel SynthesisUse of multi-well plates; reaction of a common core with diverse building blocks.Rapid synthesis of a large number of individual compounds.
Multi-Component Reactions (MCRs)Generation of molecular complexity in a single step from multiple reactants.High efficiency and convergence. nih.gov
Solid-Phase SynthesisUse of a solid support for ease of purification.Simplified workup and potential for automation. amanote.commdpi.com
Click ChemistryHighly efficient and orthogonal reactions.Facile linking of the oxolane core to diverse molecular fragments. nih.gov
Diversity-Oriented Synthesis (DOS)Generation of structurally diverse and complex scaffolds from a common precursor.Exploration of a wider range of chemical space. nih.gov

Reactivity and Mechanistic Investigations of 3s Oxolan 3 Ylmethanamine Hydrochloride

The Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group is the principal center for the functionalization of (3S)-oxolan-3-ylmethanamine. Its lone pair of electrons allows it to act as a potent nucleophile in a wide array of chemical transformations, enabling the construction of more complex molecular architectures.

Acylation and Alkylation Reactions for Functionalization

The primary amine of (3S)-oxolan-3-ylmethanamine readily undergoes acylation with various acylating agents, such as acid chlorides and sulfonyl chlorides, to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental for introducing new functional groups and building molecular complexity.

A notable example is the synthesis of N-substituted sulfonamides, which are prevalent motifs in medicinal chemistry. In a documented synthesis, (S)-(tetrahydrofuran-3-yl)methanamine was reacted with 4-chlorobenzenesulfonyl chloride. The reaction, carried out in a mild basic medium, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of N-((S)-tetrahydrofuran-3-ylmethyl)-4-chlorobenzenesulfonamide. Subsequent N-alkylation of the resulting sulfonamide can be achieved under polar aprotic conditions using an activator like sodium hydride to generate a diverse series of derivatives.

Reactant 1Reactant 2ConditionsProduct
(S)-(Tetrahydrofuran-3-yl)methanamine4-Chlorobenzenesulfonyl chlorideMild basic mediumN-((S)-Tetrahydrofuran-3-ylmethyl)-4-chlorobenzenesulfonamide
N-((S)-Tetrahydrofuran-3-ylmethyl)-4-chlorobenzenesulfonamideAlkyl/Aralkyl HalidesSodium Hydride, DMFN-Alkyl/Aralkyl-N-((S)-tetrahydrofuran-3-ylmethyl)-4-chlorobenzenesulfonamide

This table illustrates the two-step functionalization of (3S)-oxolan-3-ylmethanamine via acylation followed by alkylation.

Alkylation of the primary amine provides a direct route to secondary and tertiary amines. This transformation typically involves the reaction of the amine with alkyl halides. The reaction proceeds via a nucleophilic substitution (S_N_2) mechanism where the amine displaces the halide leaving group. Polyalkylation can be a common side reaction, but reaction conditions can often be controlled to favor mono-alkylation.

Formation of Imines, Enamines, and Related Nitrogen Heterocycles

The reaction of the primary amine with carbonyl compounds, such as aldehydes and ketones, leads to the formation of imines (Schiff bases). This condensation reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate which then dehydrates to form the C=N double bond.

While specific examples of imine formation starting from (3S)-oxolan-3-ylmethanamine are not extensively detailed in academic literature, its utility in the synthesis of complex nitrogen heterocycles is well-documented in patent literature. For instance, the amine has been used as a key nucleophile in the construction of substituted pyrimidine (B1678525) rings, which are core structures in many pharmaceutical agents. In one synthetic route, (S)-(tetrahydrofuran-3-yl)methanamine is reacted with 2,4-dichloro-5-ethylpyrimidine. The amine performs a nucleophilic aromatic substitution, displacing one of the chlorine atoms on the pyrimidine ring.

Reactant 1Reactant 2Product
(S)-(Tetrahydrofuran-3-yl)methanamine2,4-Dichloro-5-ethylpyrimidine2-Chloro-5-ethyl-N-(((S)-tetrahydrofuran-3-yl)methyl)pyrimidin-4-amine

This table shows an example of (3S)-oxolan-3-ylmethanamine used in the synthesis of a substituted pyrimidine.

This type of reaction underscores the amine's role as a potent nucleophile for C-N bond formation, a critical step in the assembly of many nitrogen-containing heterocyclic systems.

Transformations of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran (oxolane) ring is a saturated cyclic ether, which is generally characterized by its low reactivity and stability to many reagents. However, under specific and often forcing conditions, the ring can undergo transformations.

Acid-Catalyzed Ring-Opening Reactions and Subsequent Derivatizations

The cleavage of ethers, including the tetrahydrofuran ring, can be achieved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. The reaction is initiated by the protonation of the ether oxygen, which converts the hydroxyl group into a good leaving group. A nucleophile, such as a halide ion, then attacks one of the α-carbons in an S_N_1 or S_N_2 fashion, leading to ring cleavage.

For an unsymmetrically substituted tetrahydrofuran like the title compound, the regioselectivity of the attack is a key consideration.

S_N_2 Pathway : If the reaction proceeds via an S_N_2 mechanism, the nucleophile will attack the less sterically hindered α-carbon (C5).

S_N_1 Pathway : If there is significant carbocation character in the transition state (S_N_1-like), the nucleophile may preferentially attack the α-carbon that can better stabilize a positive charge (C2, due to potential electronic effects of the side chain).

Given the presence of primary carbons at both C2 and C5, an S_N_2 pathway at the less hindered site is generally expected. However, the reaction requires harsh conditions (e.g., concentrated strong acid and heat), which may not be compatible with other functional groups in a complex molecule. The primary amine side chain would be protonated under these conditions, which could influence the reaction by introducing electrostatic repulsion. No specific studies detailing the acid-catalyzed ring-opening of (3S)-oxolan-3-ylmethanamine itself have been prominently reported, likely due to the stability of the ring and the harsh conditions required.

Oxidative Modifications of the Oxolane Ring

The oxidation of the parent tetrahydrofuran molecule is known to occur primarily at the α-C-H bonds (positions C2 and C5) adjacent to the ether oxygen. Common oxidants like potassium permanganate (B83412) (KMnO₄) or various catalytic systems can lead to products such as γ-butyrolactone or ring-cleaved dicarboxylic acids.

In the case of (3S)-oxolan-3-ylmethanamine, any oxidative modification of the oxolane ring would be in competition with the oxidation of the primary amine functionality. Primary amines can be oxidized by reagents like KMnO₄ to various products. This competition presents a significant challenge for the selective modification of the tetrahydrofuran ring. Research on the selective oxidation of the ring in the presence of the aminomethyl side chain is not widely available, suggesting that protecting the amine group (e.g., as an amide) would likely be a prerequisite for any attempted oxidative transformation of the oxolane ring.

Elucidation of Reaction Mechanisms in Key Synthetic Transformations

The synthetic utility of (3S)-oxolan-3-ylmethanamine hydrochloride is rooted in well-understood reaction mechanisms.

Mechanism of N-Acylation: The acylation of the primary amine with an acid chloride proceeds via a nucleophilic addition-elimination mechanism.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the (deprotonated) amine attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Deprotonation: A base (such as a second equivalent of the amine or an added scavenger like triethylamine) removes a proton from the nitrogen atom, yielding the neutral amide product and the hydrochloride salt of the base.

Mechanism of Imine Formation: The acid-catalyzed formation of an imine from the primary amine and an aldehyde or ketone involves several equilibrium steps.

Nucleophilic Addition: The amine nitrogen attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of Oxygen: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺).

Dehydration: The lone pair on the adjacent nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (water or the amine) removes the proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst. The optimal pH for this reaction is typically mildly acidic (around 4-5) to ensure sufficient protonation of the hydroxyl group without excessive protonation of the starting amine, which would render it non-nucleophilic.

Role of the Hydrochloride Salt in Reaction Dynamics

The hydrochloride salt form of an amine has a profound impact on its reactivity, primarily by altering the nucleophilicity of the nitrogen atom. The lone pair of electrons on the nitrogen is responsible for its nucleophilic character. In this compound, the nitrogen atom is protonated to form an ammonium (B1175870) salt.

This protonation effectively neutralizes the lone pair, significantly reducing the amine's nucleophilicity. msu.edu As a result, the hydrochloride salt is generally unreactive as a nucleophile under neutral or acidic conditions. For the amine to participate in a nucleophilic reaction, it must first be deprotonated, typically by the addition of a base, to regenerate the free amine.

The choice of base and the reaction conditions are critical in controlling the concentration of the free amine at any given time, which in turn influences the reaction rate. The presence of the hydrochloride salt can also affect the solubility of the amine in different solvents, which can indirectly influence reaction dynamics. While the qualitative role of the hydrochloride is understood, no specific studies were found that quantitatively investigate its effect on the reaction dynamics of (3S)-oxolan-3-ylmethanamine. For instance, there is no available data comparing the rate constants of reactions with the free amine versus the hydrochloride salt under various basic conditions. Computational studies on protonated amines have been conducted in other contexts, such as receptor binding, but not to elucidate the reaction dynamics in synthetic transformations of this specific compound.

Due to the absence of specific research data for this compound, the following data tables remain unpopulated.

Interactive Data Table: Kinetic Parameters for Stereoselective Reactions

Reaction TypeSubstrateCatalyst/ReagentTemperature (°C)k_major (s⁻¹)k_minor (s⁻¹)ΔΔG‡ (kJ/mol)Selectivity (major:minor)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Interactive Data Table: Thermodynamic Parameters for Stereoselective Reactions

Reaction TypeProduct (major)Product (minor)Temperature (°C)ΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol)K_eq
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Interactive Data Table: Influence of Hydrochloride Salt on Reaction Rate

ReactionBaseSolventTemperature (°C)k_free_amine (s⁻¹)k_hydrochloride (s⁻¹)Rate Ratio (k_free_amine / k_hydrochloride)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and purity of (3S)-oxolan-3-ylmethanamine hydrochloride. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the oxolane (tetrahydrofuran) ring and the aminomethyl side chain. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, and the spin-spin coupling between neighboring protons results in characteristic splitting patterns (multiplicity).

The protonated amine group (NH₃⁺) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature. The protons on the aminomethyl group (-CH₂-NH₃⁺) are expected to be diastereotopic and would likely appear as a multiplet. The methine proton at the chiral center (C3) would also give rise to a multiplet due to coupling with adjacent methylene (B1212753) protons on the ring and the side chain. The remaining protons on the oxolane ring at positions C2, C4, and C5 would produce complex, overlapping multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for (3S)-oxolan-3-ylmethanamine Note: Data are predicted and may vary based on solvent and experimental conditions.

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H2 3.6 - 3.9 Multiplet
H3 2.5 - 2.8 Multiplet
H4 1.8 - 2.1 Multiplet
H5 3.5 - 3.8 Multiplet
-CH₂-NH₃⁺ 2.9 - 3.2 Multiplet
-NH₃⁺ 8.0 - 8.5 Broad Singlet

The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. This compound is expected to show five distinct signals, corresponding to the five carbon atoms in its structure, thereby confirming the molecular formula's carbon count. The chemical shifts of the carbons attached to the heteroatoms (oxygen and nitrogen) will be further downfield. Specifically, the carbons adjacent to the oxygen atom (C2 and C5) are expected in the 65-75 ppm range, while the carbon of the aminomethyl group (-CH₂-NH₃⁺) would appear around 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3S)-oxolan-3-ylmethanamine Note: Data are predicted and may vary based on solvent and experimental conditions.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 ~72
C3 ~38
C4 ~30
C5 ~68
-CH₂-NH₃⁺ ~45

Two-dimensional (2D) NMR experiments are vital for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, a COSY spectrum would show cross-peaks between the H3 proton and the protons on C2, C4, and the aminomethyl group, helping to trace the proton connectivity throughout the entire structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.gov This experiment is definitive for assigning which protons are bonded to which carbons, confirming the assignments from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly useful for confirming the connection between different parts of the molecule. For instance, an HMBC spectrum would show a correlation between the aminomethyl protons and the C3 carbon of the oxolane ring, unequivocally establishing the link between the side chain and the ring.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. For the free base of (3S)-oxolan-3-ylmethanamine (C₅H₁₁NO), the calculated monoisotopic mass is 101.08406 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thereby confirming the molecular formula. scispace.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and isomer differentiation. For the protonated molecule [M+H]⁺ (m/z 102.0913), several fragmentation pathways can be predicted.

Alpha-Cleavage: A common pathway for amines is the cleavage of the bond alpha to the nitrogen atom. miamioh.edu This could result in the loss of the oxolane moiety, although this is less likely to be the primary fragmentation. More prominent would be cleavage within the ring.

Ring Cleavage: Cyclic ethers can undergo ring-opening followed by fragmentation. nih.gov A characteristic fragmentation would be the loss of small neutral molecules like water (H₂O) or ethene (C₂H₄) from the ring structure. nih.govwhitman.edu

Loss of Ammonia (B1221849): Loss of the amine group as neutral ammonia (NH₃) from the protonated molecule is another plausible fragmentation pathway.

Table 3: Predicted Key Fragment Ions in MS/MS for Protonated (3S)-oxolan-3-ylmethanamine [M+H]⁺ Note: These are predicted fragmentation pathways for structural elucidation.

m/z (Predicted) Proposed Lost Neutral Fragment Proposed Fragment Structure
85.0651 NH₃ C₅H₉O⁺ (Oxolanylmethyl cation)
71.0491 CH₄N C₄H₇O⁺ (Fragment from ring and side chain)
57.0542 C₂H₆N C₃H₅O⁺ (Fragment from ring cleavage)
44.0495 C₃H₆O C₂H₆N⁺ (Aminomethyl fragment)

Advanced Chromatographic Techniques for Enantiomeric Purity and Process Monitoring

As this compound is a chiral molecule, verifying its enantiomeric purity is critical. americanpharmaceuticalreview.com Advanced chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the methods of choice for this purpose. nih.govresearchgate.net

These techniques are essential for separating and quantifying the desired (S)-enantiomer from its mirror image, the (R)-enantiomer. nih.gov This separation can be achieved through two primary strategies:

Direct Separation using a Chiral Stationary Phase (CSP): The sample is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. ntu.edu.sg Polysaccharide-based CSPs are commonly used and are highly versatile for separating a wide range of chiral compounds. nih.gov

Indirect Separation via Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent (such as Mosher's acid or Marfey's reagent) to form a pair of diastereomers. ntu.edu.sgjuniperpublishers.com These diastereomers have different physical properties and can be readily separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column. juniperpublishers.com This approach also has the advantage of introducing a chromophore into the molecule, which can enhance detection by UV-Vis detectors.

These chromatographic methods are not only vital for the final quality control of the product but are also invaluable for monitoring the progress of asymmetric syntheses or resolution processes in real-time, ensuring that the desired stereochemical outcome is achieved.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds. For this compound, determining the enantiomeric excess (e.e.) is critical to ensure the compound's stereochemical purity, as the biological activity of enantiomers can differ significantly. The separation of enantiomers, which have identical physical properties in an achiral environment, requires the creation of a chiral environment within the HPLC system. researchgate.net

Two primary strategies are employed for this purpose:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the stationary phase of the HPLC column is itself chiral. researchgate.net Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities, which leads to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad applicability. nih.gov

Indirect Separation via Pre-column Derivatization: This method involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.commdpi.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. juniperpublishers.com This approach is particularly useful for compounds like (3S)-oxolan-3-ylmethanamine, which lack a strong chromophore for UV detection. Derivatization with an agent containing a chromophore, such as p-toluenesulfonyl chloride, can both enable separation and enhance detectability. sigmaaldrich.com

The developed method must be validated according to International Conference on Harmonization (ICH) guidelines to ensure its accuracy, precision, and robustness. sigmaaldrich.com The resolution between the two enantiomer peaks is a critical parameter, with a value greater than 1.5 generally indicating good separation.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity

Parameter Condition Purpose
Column Chiralpak AD-H (or similar polysaccharide-based CSP) Provides the chiral environment for enantioseparation.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA) Eluent system for normal-phase chromatography; DEA is a basic modifier to improve peak shape for amines. nih.gov
Flow Rate 0.8 mL/min Controls the speed of the mobile phase and analysis time.
Column Temperature 20 °C Temperature can affect the interaction kinetics and separation efficiency. mdpi.com
Detection UV at 228 nm (after derivatization) Wavelength for detecting the derivatized analyte. sigmaaldrich.com
Injection Volume 10 µL The amount of sample introduced into the system.

| Derivatizing Agent | p-Toluenesulfonyl Chloride (PTSC) | Introduces a chromophore for UV detection and creates diastereomers for separation on an achiral column if a CSP is not used. sigmaaldrich.com |

Gas Chromatography (GC) for Volatile Intermediates and Product Purity

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov In the context of this compound, GC is primarily used for two purposes: monitoring the presence of volatile intermediates during its synthesis and assessing the purity of the final product.

Due to its nature as a hydrochloride salt, the compound itself is non-volatile. Similarly, the free amine is polar and has a low volatility, making direct GC analysis challenging. researchgate.netresearchgate.net Therefore, chemical derivatization is required to convert the amine into a more volatile and thermally stable derivative suitable for GC analysis. sigmaaldrich.comjfda-online.com Common derivatization reactions include:

Silylation: Reacting the amine with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com

Acylation: Reacting the amine with an acylating agent, like heptafluorobutyrylimidazole, to form a stable amide derivative. This also enhances detectability with an electron capture detector (ECD). researchgate.net

Once derivatized, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used for analysis. GC-FID provides quantitative information on the purity of the compound, while GC-MS allows for the identification of impurities based on their mass spectra. The technique is also invaluable for detecting residual volatile solvents and reagents from the synthesis process.

Table 2: Representative GC-FID Method Parameters for Purity Analysis

Parameter Condition Purpose
Column HP-5MS (or similar 5% phenyl-methylpolysiloxane) A common, non-polar column suitable for a wide range of derivatized compounds. nih.gov
Carrier Gas Helium Inert gas to carry the sample through the column.
Injector Temperature 280 °C Ensures rapid volatilization of the derivatized sample.
Oven Program Initial 50°C, ramp to 250°C at 10°C/min A temperature gradient to separate compounds with different boiling points.
Detector Flame Ionization Detector (FID) A universal detector for organic compounds, providing a response proportional to the mass of carbon.

| Derivatization Reagent | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | To increase the volatility of the analyte for GC analysis. sigmaaldrich.com |

Spectrophotometric Methods for Quantitative Analysis in Research Contexts

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of compounds in solution. However, this compound does not possess a significant chromophore, meaning it does not absorb light strongly in the UV-Vis region, making direct quantification difficult.

To overcome this limitation, indirect spectrophotometric methods are employed. These methods typically involve a chemical derivatization reaction that produces a colored product with a strong absorbance at a specific wavelength. rjptonline.org The intensity of the color produced is directly proportional to the concentration of the amine, following the Beer-Lambert law.

A common approach for primary amines is the reaction with ninhydrin (B49086). In this reaction, ninhydrin reacts with the primary amino group of (3S)-oxolan-3-ylmethanamine to form a deep purple-colored product known as Ruhemann's purple, which has a maximum absorbance around 570-586 nm. researchgate.net Another potential reagent is 1,2-naphthoquinone-4-sulphonate, which reacts with primary amines to form a colored adduct. rjptonline.org

The analytical procedure involves reacting a known volume of the sample solution with the derivatizing reagent under controlled conditions (e.g., pH, temperature, reaction time). The absorbance of the resulting solution is then measured. A calibration curve is constructed by preparing a series of standard solutions of known concentrations, subjecting them to the same derivatization procedure, and plotting their absorbance values against concentration. The concentration of the unknown sample can then be determined from this curve. nih.gov

Table 3: Example of a Spectrophotometric Method for Quantification

Parameter Description Rationale
Principle Colorimetric quantification following derivatization The analyte lacks a native chromophore, requiring reaction to form a colored product.
Derivatizing Reagent Ninhydrin Solution Reacts specifically with primary amines to produce a colored compound (Ruhemann's purple). researchgate.net
Wavelength of Max. Absorbance (λmax) ~586 nm The wavelength at which the colored product shows the highest absorbance, providing maximum sensitivity. researchgate.net
Calibration Range e.g., 2-20 µg/mL The range of concentrations over which the absorbance is linearly proportional to the concentration. rjptonline.org
Solvent/Buffer Ethanol (B145695) or a buffered aqueous solution Provides the appropriate reaction medium and controls pH for optimal color development.

| Instrumentation | Double Beam UV-Vis Spectrophotometer | Measures the absorbance of the sample against a reagent blank. |

Computational and Theoretical Studies on 3s Oxolan 3 Ylmethanamine Hydrochloride and Its Derivatives

Molecular Modeling and Conformational Analysis of the Oxolane Ring

The foundational structure of (3S)-oxolan-3-ylmethanamine is the oxolane, or tetrahydrofuran (B95107) (THF), ring. This five-membered heterocyclic ring is not planar and exhibits a dynamic conformational behavior known as pseudorotation. Molecular modeling techniques, particularly molecular mechanics, are employed to explore the potential energy surface of the oxolane ring and identify its most stable conformations. uci.eduyoutube.com

The conformational landscape of the THF ring is primarily described by two low-energy conformers: the "envelope" (or bent, Cs-symmetric) and the "twist" (C2-symmetric) forms. rsc.org In the envelope conformation, one atom is out of the plane formed by the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformers are separated by very low energy barriers, allowing for rapid interconversion at room temperature. rsc.orgnih.gov

Computational studies have shown that the energy difference between these conformers is minimal, often less than 1 kcal/mol. nih.gov The presence of a substituent on the ring, such as the aminomethyl group in (3S)-oxolan-3-ylmethanamine, influences the conformational preference. The substituent can adopt either an axial or equatorial-like position, and the interplay between steric and electronic effects determines the most stable arrangement. For instance, studies on similar substituted tetrahydrofurans have shown that the geometry of the ring is favored based on the alignment of the substituent. nih.gov Molecular mechanics force fields like MMFF (Merck Molecular Force Field) are commonly used to calculate the steric energy of these different conformations and predict the most stable geometries. uci.educwu.edu

Table 1: Calculated Relative Energies of Oxolane Ring Conformers
ConformerSymmetryRelative Energy (kcal/mol)Key Dihedral Angle (degrees)
TwistC₂0.00~38
Envelope (Bent)Cₛ~0.10

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing deep insights into reaction mechanisms and predicting reaction pathways. stackexchange.com For (3S)-oxolan-3-ylmethanamine hydrochloride, DFT calculations can elucidate the reactivity of the amine group, the ether oxygen, and the potential for ring-opening reactions.

DFT studies can map the potential energy surface of a reaction, identifying transition states and calculating activation energies. sumitomo-chem.co.jp This allows for the prediction of the most favorable reaction pathways. For example, the ring-opening of tetrahydrofuran has been studied computationally, revealing the energetic barriers and the influence of catalysts. nih.govbohrium.comnih.gov Theoretical studies suggest that the deformation energy of the THF ring is a key factor in determining the activation energy of such reactions. nih.gov

Table 2: Representative Activation Energies for Reactions of Cyclic Ethers from DFT Studies
Reaction TypeCyclic EtherCatalyst/ConditionsCalculated Activation Energy (kcal/mol)Reference Insight
Ring OpeningOxetaneLewis Acid~20-25Higher activation energy than oxirane due to less transition state strain. researchgate.net
Ring OpeningTetrahydrofuranFrustrated Lewis Pair>25Reaction feasibility depends on the nature of the Lewis acid/base pair. bohrium.com
[8+2] CycloadditionDienylfuranThermal~17-22Reaction proceeds via a stepwise mechanism. pku.edu.cn

In Silico Screening and Prediction of Reactivity Profiles

In silico methods are computational techniques used to screen compounds and predict their physicochemical properties, reactivity, and potential biological activities. nih.gov For (3S)-oxolan-3-ylmethanamine and its derivatives, these methods can be used to build reactivity profiles, predicting how these molecules might behave in different chemical environments.

One common approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR models are mathematical equations that correlate the chemical structure of a molecule with a specific property, such as reactivity or biological activity. nih.gov For (3S)-oxolan-3-ylmethanamine derivatives, a QSAR model could be built by calculating a set of molecular descriptors (e.g., electronic, steric, and topological properties) and correlating them with experimentally determined reactivity data. Such models can then be used to predict the reactivity of new, unsynthesized derivatives.

In silico tools can also predict sites of metabolism and potential toxicity. researchgate.netnih.gov For a molecule containing a primary amine, like (3S)-oxolan-3-ylmethanamine, computational models can predict its susceptibility to metabolic enzymes and the likelihood of forming reactive metabolites. nih.gov These predictions are valuable in the early stages of drug discovery to identify potentially problematic compounds. nih.govimrpress.com

Table 3: Common Molecular Descriptors Used in In Silico Reactivity Prediction
Descriptor ClassExample DescriptorsInformation Provided
ElectronicHOMO/LUMO energies, partial chargesDescribes the molecule's ability to participate in electronic interactions.
StericMolecular volume, surface areaRelates to the size and shape of the molecule, affecting accessibility of reactive sites.
TopologicalConnectivity indicesQuantifies the branching and connectivity of the molecular structure.
Quantum ChemicalDipole moment, polarizabilityProvides insights into the molecule's electronic distribution and response to electric fields.

Computational Docking Studies on Derivatives for Ligand Design Principles

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is a key tool in structure-based drug design for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. mdpi.com

For derivatives of (3S)-oxolan-3-ylmethanamine, docking studies can be used to understand how modifications to the core structure affect binding to a specific target. The process involves generating multiple conformations of the ligand and placing them in the binding site of the receptor. nih.gov A scoring function is then used to estimate the binding affinity for each pose, ranking the most likely binding modes. nih.gov

The results of docking studies provide valuable principles for ligand design. nih.gov By analyzing the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, researchers can identify key features required for binding. This information can then be used to design new derivatives with improved affinity and selectivity. For example, docking studies on furan (B31954) and tetrahydrofuran derivatives have been used to design potent inhibitors for various enzymes and receptors. nih.govnih.govijper.org These studies often reveal that specific substitutions on the furan ring can lead to enhanced interactions with the target's active site.

Table 4: Key Parameters in Molecular Docking Studies
ParameterDescriptionImportance in Ligand Design
Docking ScoreA numerical value representing the predicted binding affinity (e.g., in kcal/mol).Used to rank and prioritize candidate ligands. Lower scores generally indicate better binding.
Binding PoseThe predicted 3D orientation and conformation of the ligand in the binding site.Provides a visual understanding of how the ligand fits into the target.
Key InteractionsSpecific non-covalent interactions (e.g., hydrogen bonds, salt bridges) between the ligand and receptor.Highlights the crucial structural features for binding, guiding the design of more potent derivatives.
RMSD (Root-Mean-Square Deviation)Measures the average distance between the atoms of superimposed docked and reference (e.g., crystallographic) poses.Used to validate the accuracy of the docking protocol. Lower RMSD values indicate a more accurate prediction.

Applications As a Chiral Building Block in Complex Chemical Synthesis

Role in Asymmetric Synthesis of Diverse Chiral Organic Molecules

Asymmetric synthesis is a critical field focused on the creation of chiral molecules in an enantiomerically pure form. sigmaaldrich.com Chiral building blocks like (3S)-oxolan-3-ylmethanamine hydrochloride are fundamental to this endeavor, providing a reliable source of chirality that can be transferred to a target molecule. enamine.net This strategy, often referred to as the "chiral pool" method, utilizes readily available enantiopure compounds as starting materials for complex syntheses. tcichemicals.com

The amine functionality of this compound makes it an excellent nucleophile for the construction of nitrogen-containing heterocyclic structures, which are prevalent in pharmaceuticals and natural products. The predefined stereocenter at the C3 position of the oxolane ring can direct the stereochemical outcome of cyclization reactions, enabling the synthesis of complex chiral scaffolds. researchgate.net For instance, it can be employed in multi-step sequences to generate substituted chiral piperidines, pyrrolidines, or more complex fused ring systems. The synthesis of such enantiopure saturated heterocycles is a key objective in rational drug design to create molecules with improved three-dimensionality and better pharmacological properties. researchgate.net

Table 1: Representative Application in Heterocycle Synthesis

Reaction Type Reactant A Reactant B Product Scaffold Stereochemical Influence
Reductive Amination / Cyclization (3S)-oxolan-3-ylmethanamine A dicarbonyl or keto-acid derivative Chiral N-substituted piperidone or lactam The (S)-configuration of the building block directs the formation of new stereocenters during ring closure.
Pictet-Spengler Reaction (3S)-oxolan-3-ylmethanamine An aromatic aldehyde/ketone Chiral tetrahydro-β-carboline or tetrahydroisoquinoline derivative The chiral aminomethyl group condenses to form a new heterocyclic ring with controlled stereochemistry.

|---|---|---|---|---|

In many synthetic strategies, the goal is not to build a new ring system but to introduce a chiral side chain onto an existing molecular framework. This compound serves as a vehicle for the stereoselective installation of the (S)-1-(oxolan-3-yl)methanamine moiety. Through reactions such as nucleophilic substitution or reductive amination with aldehydes and ketones, the chiral aminomethyl group can be appended to a larger molecule. This is particularly important in the late-stage functionalization of complex intermediates, where preserving existing stereochemistry and introducing new chiral centers with high fidelity is crucial.

Strategic Intermediate in Medicinal Chemistry Research Programs

The vast majority of pharmaceutical compounds contain amine functionality, and many of these are chiral. yale.edu This underscores the importance of chiral amine building blocks as strategic intermediates in drug discovery and development. The unique combination of the hydrophilic oxolane ring (a potential hydrogen bond acceptor) and the chiral primary amine makes (3S)-oxolan-3-ylmethanamine a desirable fragment for incorporation into new chemical entities.

In the early stages of drug discovery, medicinal chemists synthesize libraries of related compounds to explore the structure-activity relationship (SAR) for a specific biological target. This compound can be used as a key building block to introduce a specific chiral vector into a series of potential lead compounds. Its defined stereochemistry allows researchers to probe the chiral recognition requirements of a receptor or enzyme active site, which is a critical step in optimizing potency and selectivity while minimizing off-target effects. enamine.net

Table 2: Hypothetical Use in Lead Compound Modification

Base Scaffold Modification Reaction Reagent Resulting Moiety Purpose of Modification
Phenyl-acetic acid derivative Amide Coupling (3S)-oxolan-3-ylmethanamine Chiral N-((S)-oxolan-3-ylmethyl)acetamide Introduce chirality and a hydrogen bond acceptor (oxolane) to probe a specific binding pocket.
2-chloropyrimidine Nucleophilic Aromatic Substitution (3S)-oxolan-3-ylmethanamine 2-(((S)-oxolan-3-ylmethyl)amino)pyrimidine Add a chiral, polar side chain to improve solubility and target engagement.

|---|---|---|---|---|

Beyond lead discovery, this compound serves as a precursor for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). In multi-step total syntheses, incorporating a pre-existing, enantiomerically pure fragment like this one early on can significantly simplify the synthetic route and avoid costly and often low-yielding chiral resolution or asymmetric catalysis steps later in the process. nih.gov Its use ensures the correct stereochemistry is locked in from the beginning, which is essential for the development of single-enantiomer drugs.

Development of Chiral Catalysts and Auxiliaries Derived from this compound

While primarily used as a building block, the structure of (3S)-oxolan-3-ylmethanamine allows for its derivatization into other valuable tools for asymmetric synthesis, such as chiral auxiliaries and ligands for catalysts. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereoselective formation of a new chiral center. wikipedia.org

The primary amine of (3S)-oxolan-3-ylmethanamine can be readily functionalized. For example, it could be reacted with acyl chlorides to form amides or with other electrophiles to create more complex structures. These derivatives can then be used to control the stereochemical outcome of subsequent reactions on the molecule. After the desired chiral center has been created, the auxiliary can be cleaved off and potentially recycled. wikipedia.org Similarly, the amine can be used as a scaffold to synthesize chiral ligands for transition-metal catalysts, which are used in a vast number of asymmetric transformations such as hydrogenations and C-C bond-forming reactions. mdpi.com

Table 3: Potential Derivatization for Synthetic Applications

Derivative Type Synthetic Transformation Resulting Structure Potential Application
Chiral Auxiliary Reaction with a carboxylic acid derivative (e.g., phosgene (B1210022) followed by cyclization with an amino alcohol) A chiral oxazolidinone-type structure Directing stereoselective alkylation or aldol (B89426) reactions at a prochiral center. wikipedia.org
Chiral Ligand Reaction with chlorodiphenylphosphine (S)-N,N-bis(diphenylphosphino) (oxolan-3-yl)methanamine Forms a chiral complex with metals like Rhodium or Ruthenium for asymmetric hydrogenation.
Chiral Organocatalyst Reaction with isothiocyanate A chiral thiourea (B124793) derivative Catalyzing asymmetric Michael additions or other C-C bond-forming reactions through hydrogen bonding. mdpi.com

|---|---|---|---|---|

Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is paramount for advancing the field of asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction. (3S)-Oxolan-3-ylmethanamine has been utilized as a precursor for the synthesis of such ligands, leveraging its stereochemically defined structure to induce high levels of enantioselectivity.

While specific examples of chiral ligands derived directly from this compound for asymmetric catalysis are not extensively documented in readily available literature, the general principle involves the transformation of the primary amine into a coordinating group, such as a phosphine, an oxazoline, or a Schiff base. The resulting bidentate or tridentate ligand can then be complexed with a transition metal, such as rhodium, iridium, or palladium, to generate a catalyst for a variety of asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation.

The efficacy of such a ligand would be evaluated based on the enantiomeric excess (ee) of the product obtained in a model reaction. The data below illustrates a hypothetical scenario for the performance of a chiral phosphine-oxazoline ligand derived from (3S)-oxolan-3-ylmethanamine in an asymmetric hydrogenation reaction.

SubstrateCatalyst Loading (mol%)SolventPressure (bar H₂)Yield (%)Enantiomeric Excess (ee %)
Methyl (Z)-α-acetamidocinnamate1.0Methanol (B129727)109895 (R)
Itaconic acid dimethyl ester0.5Toluene209992 (S)
α-Keto ester1.0Dichloromethane509588 (R)

Application in Auxiliary-Controlled Stereoselective Reactions

In auxiliary-controlled stereoselective reactions, a chiral molecule, known as a chiral auxiliary, is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. The auxiliary is then cleaved to afford the desired enantiomerically enriched product. The amine functionality of (3S)-oxolan-3-ylmethanamine makes it suitable for use as a chiral auxiliary, particularly in reactions involving carbonyl compounds.

For instance, the amine can be condensed with a carboxylic acid to form a chiral amide. The resulting amide can then undergo stereoselective enolate formation and subsequent alkylation. The steric bulk and conformational rigidity of the tetrahydrofuran (B95107) moiety can effectively shield one face of the enolate, leading to a highly diastereoselective alkylation reaction. Subsequent hydrolysis of the amide bond removes the auxiliary, yielding an enantiomerically enriched carboxylic acid.

The following table presents hypothetical research findings for the use of (3S)-oxolan-3-ylmethanamine as a chiral auxiliary in the asymmetric alkylation of a propanoic acid derivative.

ElectrophileBaseSolventTemperature (°C)Yield (%)Diastereomeric Excess (de %)
Benzyl bromideLDATHF-7892>95
Methyl iodideLHMDSToluene-788892
Allyl bromideLDATHF-789598

The high diastereomeric excesses observed in these reactions would demonstrate the effective stereochemical control exerted by the (3S)-oxolan-3-ylmethanamine-derived auxiliary. The successful removal of the auxiliary without racemization of the newly formed stereocenter is a critical aspect of this methodology.

Q & A

Q. What are the recommended synthetic routes for (3S)-oxolan-3-ylmethanamine hydrochloride, and how can stereochemical purity be ensured?

The compound is synthesized via Grignard addition and hydrogenation, followed by treatment with concentrated HCl (as seen in structurally related adamantane derivatives) . To ensure stereochemical purity, chiral auxiliaries or asymmetric catalysis should be employed. Post-synthesis, use polarimetry or chiral HPLC to confirm enantiomeric excess (ee) ≥98% . Crystallization from methanol/diethyl ether mixtures can enhance purity, as demonstrated for similar tetrahydrofuran derivatives .

Q. How should researchers handle and store this compound to maintain stability?

Store the compound in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light. Avoid exposure to moisture, as ammonium salts are hygroscopic and may hydrolyze. Use desiccants like silica gel in storage cabinets . For handling, wear nitrile gloves, sealed goggles, and a lab coat. Conduct work in a fume hood to prevent inhalation .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm stereochemistry using ¹H/¹³C NMR and NOESY/ROESY for spatial proximity analysis of the tetrahydrofuran ring and amine group .
  • X-ray crystallography : Resolve absolute configuration, as seen in structurally similar compounds (e.g., (2S,3S)-adamantane derivatives) with non-centrosymmetric space groups (e.g., P2₁2₁2₁) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 118.0863 for the free base) .

Advanced Research Questions

Q. How does the hydrogen-bonding network in this compound influence its crystal packing?

The chloride ion acts as a hydrogen-bond acceptor, forming a tridentate coordination with NH₃⁺ and OH groups (if present). This creates a polar layer stabilized by linear or near-linear interactions (bond angles: 160–180°). Non-polar layers arise from van der Waals interactions between tetrahydrofuran rings, as observed in adamantane-based analogues . Use Mercury software to model hydrogen-bond distances (e.g., N–H···Cl⁻ ≈ 2.1–2.3 Å) .

Q. What strategies resolve contradictions in solubility data for polar solvents?

Conflicting solubility reports may arise from impurities or polymorphic forms. Conduct differential scanning calorimetry (DSC) to identify polymorphs. Optimize recrystallization solvents (e.g., MeOH/EtOAc mixtures for high-purity crystals) . For quantitative analysis, use gravimetric methods: dissolve 1 g in 10 mL solvent at 25°C, filter undissolved material, and evaporate to determine solubility (g/100 mL) .

Q. How can researchers mitigate stereochemical inversion during synthetic steps?

Steric hindrance at the (3S)-center reduces inversion risk. Use low-temperature reactions (−10°C to 0°C) for Grignard additions, as shown in malic acid ester syntheses . Monitor reaction progress with TLC (silica gel, eluent: 7:3 hexane/EtOAc). Quench intermediates with HCl gas to stabilize the amine as the hydrochloride salt .

Q. What advanced computational methods predict the compound’s pharmacokinetic properties?

  • LogP : Estimate using ChemAxon or ACD/Labs (experimental LogP ≈ −0.78 for related hydroxytetrahydrofuran derivatives) .
  • pKa : The ammonium group has a predicted pKa ≈ 9.16 (similar to adamantane-ammonium salts) .
  • Molecular dynamics simulations : Model membrane permeability using GROMACS, focusing on the tetrahydrofuran ring’s rigidity and amine hydration .

Methodological Notes

  • Safety protocols : Prioritize SDS guidelines from academic sources (e.g., Larodan AB, Cayman Chemical) over commercial vendors .
  • Data validation : Cross-reference crystallographic data (CCDC codes) with the Cambridge Structural Database to confirm bond parameters .
  • Conflict resolution : Apply triangulation by combining XRD, NMR, and IR data to address structural ambiguities .

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(3S)-oxolan-3-ylmethanamine hydrochloride
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